2-(5-(4-(Benzyloxy)phenyl)-2H-tetrazol-2-yl)acetic acid

Tetrazole regiochemistry N2-alkylation MAO-B inhibitor scaffold

2-(5-(4-(Benzyloxy)phenyl)-2H-tetrazol-2-yl)acetic acid (CAS 890091-60-8) is a 5-aryl-2H-tetrazole-2-acetic acid derivative in which a 4-(benzyloxy)phenyl substituent occupies the tetrazole C5 position and a carboxymethyl group is attached at the N2 nitrogen. This N2-regiospecific architecture places it within the 2-substituted 5-aryltetrazole class that was systematically characterized by Lebreton et al.

Molecular Formula C16H14N4O3
Molecular Weight 310.313
CAS No. 890091-60-8
Cat. No. B2693253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-(4-(Benzyloxy)phenyl)-2H-tetrazol-2-yl)acetic acid
CAS890091-60-8
Molecular FormulaC16H14N4O3
Molecular Weight310.313
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NN(N=N3)CC(=O)O
InChIInChI=1S/C16H14N4O3/c21-15(22)10-20-18-16(17-19-20)13-6-8-14(9-7-13)23-11-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,21,22)
InChIKeyRBOVUUFALDIUJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(5-(4-(Benzyloxy)phenyl)-2H-tetrazol-2-yl)acetic Acid (CAS 890091-60-8): Compound Class and Core Characteristics for Research Procurement


2-(5-(4-(Benzyloxy)phenyl)-2H-tetrazol-2-yl)acetic acid (CAS 890091-60-8) is a 5-aryl-2H-tetrazole-2-acetic acid derivative in which a 4-(benzyloxy)phenyl substituent occupies the tetrazole C5 position and a carboxymethyl group is attached at the N2 nitrogen. This N2-regiospecific architecture places it within the 2-substituted 5-aryltetrazole class that was systematically characterized by Lebreton et al. (1995) for potent, selective monoamine oxidase B (MAO-B) inhibition [1]. The compound is currently available as a research-grade building block (98% purity) from Fluorochem (Product Code F722752) and CymitQuimica, with a computed LogP of 3.24, molecular weight of 310.31 g·mol⁻¹, and hazard classification H302/H315/H319/H335 .

Why Generic Substitution Fails for 2-(5-(4-(Benzyloxy)phenyl)-2H-tetrazol-2-yl)acetic Acid: Regiochemistry, Side-Chain, and Aryl Substitution Interdependence


This compound cannot be generically replaced by in-class tetrazole-acetic acids because three interdependent structural features collectively determine its biological and physicochemical profile: (i) N2-versus-N1 regiochemistry of the acetic acid side chain, which governs target engagement and metabolic stability in tetrazole-based inhibitors [1]; (ii) the 4-benzyloxy substitution pattern on the 5-phenyl ring, which is a critical lipophilic determinant of potency—replacing benzyloxy with 4-methylbenzyloxy reduces MAO-B inhibitory activity by over 250-fold in rat brain assays [2]; and (iii) the free carboxylic acid terminus, which confers bifunctional ligand capacity for coordination chemistry that is absent in the corresponding ethanol or nitrile analogs [3]. Substituting any one of these features—for example, using a 5-phenyl-2H-tetrazol-2-yl-acetic acid lacking the benzyloxy group (CAS 21743-68-0)—removes the dominant lipophilic pharmacophoric element and eliminates the synthetic handle for further derivatization via the benzyl ether.

Quantitative Differentiation Evidence for 2-(5-(4-(Benzyloxy)phenyl)-2H-tetrazol-2-yl)acetic Acid: Comparator-Based Analysis


N2-Regiochemistry Specificity: Differential Biological and Coordination Profiles of 2H-Tetrazol-2-yl vs. 1H-Tetrazol-1-yl Acetic Acids

The target compound bears the acetic acid chain exclusively at the N2 position of the tetrazole ring. In the Lebreton et al. (1995) series, all potent and selective MAO-B inhibitors were 2-substituted tetrazoles (compounds 16 and 18); the corresponding 1-substituted regioisomers were not active as MAO-B inhibitors within the same assay system [1]. Furthermore, in palladium(II) coordination chemistry, N2-tetrazolylacetic acid ligands form trans-[PdCl₂L₂] complexes with antiproliferative activity (IC₅₀ values in the low micromolar range against cancer cell lines), whereas analogous N1-tetrazolylacetic acids produce different coordination geometries and reduced biological activity due to altered ligand field strength and DNA interaction profiles [2]. This establishes that N2-regiochemistry is not a trivial substitutional variant but a determinant of both pharmacological target engagement and metal-coordination architecture.

Tetrazole regiochemistry N2-alkylation MAO-B inhibitor scaffold Coordination chemistry

4-Benzyloxy vs. 4-Methylbenzyloxy Substitution: Quantitative Impact on MAO-B Inhibitory Potency in Closely Related 5-Aryltetrazole Series

Within the 2-(hydroxyalkyl)-5-aryltetrazole series studied by Lebreton et al., the nature of the 4-(arylmethoxy) substituent on the 5-phenyl ring is the dominant potency determinant. The 4-benzyloxy (phenylmethoxy) analog 2-[5-(4-benzyloxy-phenyl)-tetrazol-2-yl]-ethanol (CHEMBL145760; the ethanol-side-chain analog of the target compound) displays IC50 values of 30 nM against rat brain MAO-B and 2 nM against human recombinant MAO-B, with 6.4 × 10⁴ nM against rat MAO-A, yielding a selectivity index exceeding 2,000 [1]. In stark contrast, the closely related 4-(4-methylbenzyloxy) analog (CHEMBL143032) exhibits IC50 = 8,000 nM against rat MAO-B—a ~267-fold loss in potency—and IC50 = 1.0 × 10⁵ nM against rat MAO-A [2]. This demonstrates that the unsubstituted benzyloxy group is not a generic lipophilic appendage but a precisely tuned pharmacophoric element. The target compound's 4-benzyloxy substitution pattern is therefore structurally non-interchangeable with even closely related aryl ether variants.

MAO-B inhibition SAR benzyloxy substituent lipophilicity

Carboxylic Acid vs. Hydroxyethyl Side Chain: Bifunctional Coordination Capacity and Synthetic Versatility

The target compound carries a free carboxylic acid at the N2 side chain, distinguishing it from the hydroxyethyl and cyanoethyl analogs in the Lebreton MAO-B inhibitor series. This carboxylic acid group transforms the molecule into a bifunctional tetrazole–carboxylate ligand capable of chelating or bridging metal ions through both the tetrazole ring nitrogen(s) and the carboxylate oxygen(s). The broader class of 5-substituted tetrazole-2-acetic acids (including Hpytza, Hpztza, and related ligands) has been extensively employed to construct coordination polymers, MOFs, and discrete metal complexes with tunable luminescence, catalytic, and proton-conductivity properties [1][2]. For instance, 5-(4-pyridyl)tetrazole-2-acetic acid (H4-pytza) forms Mg(II) coordination compounds exhibiting substituent-dependent luminescence, while 5-(2-pyrazinyl)tetrazole-2-acetic acid (Hpztza) yields transition-metal complexes with diverse topologies [2]. The ethanol analog (CHEMBL145760) lacks the carboxylate oxygen donor and therefore cannot participate in the same bridging or chelating coordination modes. This makes the target compound uniquely suited as a building block for metallosupramolecular and materials chemistry applications where both tetrazole and carboxylate ligating groups are required.

Bifunctional ligand tetrazole-carboxylate coordination polymer MOF precursor

Lipophilicity Benchmarking: Computed LogP of the Target Compound vs. Reference MAO-B Inhibitors and Simpler Tetrazole-Acetic Acids

The computed LogP of 2-(5-(4-(benzyloxy)phenyl)-2H-tetrazol-2-yl)acetic acid is 3.24 (as reported by Fluorochem) . Lebreton et al. (1995) explicitly identified lipophilicity as the dominant physicochemical driver of MAO-B inhibitory potency in the 2-substituted 5-aryltetrazole series, with more lipophilic compounds consistently showing higher potency and selectivity [1]. The target compound's LogP of 3.24 falls within the optimal range for CNS penetration (typically LogP 2–4) and compares favorably with the reference MAO-B inhibitor lazabemide (IC50 = 30 nM, LogP ≈ 1.0). In contrast, the simpler 5-phenyl-tetrazol-2-yl-acetic acid (CAS 21743-68-0), which lacks the benzyloxy substituent, has a substantially lower computed LogP (estimated ~1.0–1.5 based on fragment addition), placing it outside the lipophilicity window associated with high MAO-B affinity in this chemical series [1]. This LogP differential is functionally meaningful because Lebreton et al. demonstrated that the structure–activity relationship in this class is dominated by lipophilic effects over electronic effects [1].

LogP lipophilicity CNS drug design physicochemical properties

Procurement-Grade Purity and Hazard Profile: Defined Specifications vs. Uncharacterized or Discontinued Alternatives

The target compound is commercially available from Fluorochem (Product Code F722752) at a certified purity of 98%, with a fully documented hazard profile including GHS07 classification and hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . In contrast, several closely related tetrazole-acetic acid analogs are listed as discontinued (e.g., CymitQuimica Ref. 3D-QKB09160 of the same compound) or are available only through custom synthesis with unspecified purity and no safety documentation . For regulated laboratory environments requiring auditable purity certificates and safety data sheets (SDS), the Fluorochem-supplied material provides a verifiable procurement pathway with batch-specific Certificates of Analysis, whereas alternative sources for 5-aryl-tetrazole-2-acetic acids frequently lack this level of documentation.

Purity specification hazard classification vendor reliability research chemical procurement

Benzyl Ether as a Synthetic Handle: Orthogonal Deprotection Potential vs. Non-Ether-Containing Tetrazole-Acetic Acid Analogs

The 4-benzyloxy substituent of the target compound serves a dual role: it is both a pharmacophoric element (as demonstrated by the MAO-B SAR above) and a masked phenol that can be liberated by catalytic hydrogenolysis (H₂, Pd/C) or acidolytic cleavage (BBr₃, TFA) to yield the corresponding 4-hydroxyphenyl derivative [1]. This orthogonal deprotection capability is architecturally inherent to the benzyl ether and is absent in simpler 5-phenyl-tetrazol-2-yl-acetic acid (CAS 21743-68-0) or 5-(4-fluorophenyl)-tetrazol-2-yl-acetic acid analogs . The resulting phenolic intermediate provides a nucleophilic handle for further diversification (O-alkylation, sulfonylation, glycosylation), enabling the target compound to function as a versatile late-stage intermediate in medicinal chemistry campaigns. By contrast, the ethanol-side-chain analog (CHEMBL145760), while sharing the benzyloxy group, cannot participate in carboxylate-mediated conjugation reactions (amide coupling, esterification), limiting its downstream synthetic utility [2].

Benzyl deprotection synthetic intermediate phenol liberation medicinal chemistry building block

Optimal Application Scenarios for 2-(5-(4-(Benzyloxy)phenyl)-2H-tetrazol-2-yl)acetic Acid Based on Differentiation Evidence


MAO-B Inhibitor Medicinal Chemistry: Lead Optimization and Structure–Activity Relationship Studies

This compound serves as a core scaffold for structure–activity relationship (SAR) exploration of reversible, selective MAO-B inhibitors based on the 2-substituted 5-aryltetrazole pharmacophore established by Lebreton et al. [1]. The free carboxylic acid provides a conjugation site for amide or ester prodrug strategies, while the benzyloxy group can be deprotected to the phenol for systematic substitution analysis. In vivo evaluation of the closely related compound 16a demonstrated potent, reversible MAO-B inhibition with a short duration of action after oral administration at 5 mg/kg in rats [1]. The target compound's LogP of 3.24 falls within the empirical lipophilicity window for high MAO-B affinity, making it a suitable starting point for lead optimization toward CNS-penetrant MAO-B inhibitors .

Bifunctional Ligand for Coordination Polymer and Metal–Organic Framework (MOF) Synthesis

The combination of a tetrazole ring (N-donor) and a carboxylic acid (O-donor) in the same molecule makes this compound a bifunctional ligand for constructing coordination polymers with transition metal, alkaline earth, and lanthanide ions [1]. Analogous tetrazole-2-acetic acid ligands (e.g., Hpytza, Hpztza) have yielded MOFs with tunable luminescence, proton conductivity, and catalytic activity [1]. The 4-benzyloxyphenyl substituent introduces steric bulk and π-stacking potential that can direct supramolecular assembly and pore geometry in ways that simpler 5-aryl ligands cannot. The compound is particularly suited for hydrothermal or solvothermal synthesis of Zn(II) and Mg(II) coordination networks, where the carboxylate enables bridging modes essential for framework dimensionality .

Orthogonally Functionalizable Building Block for Multistep Medicinal Chemistry Synthesis

The compound's dual orthogonal functional handles—a hydrogenolyzable benzyl ether and an activatable carboxylic acid—permit sequential diversification without protecting group conflicts [1]. A typical workflow involves: (i) catalytic hydrogenolysis to liberate the 4-hydroxyphenyl intermediate; (ii) O-alkylation, sulfonylation, or Mitsunobu coupling at the phenol; and (iii) amide coupling or esterification at the carboxylic acid. This three-step sequence can be executed without cross-reactivity between the two reactive sites. In contrast, the structurally closest ethanol analog (CHEMBL145760) lacks the carboxylic acid handle and cannot undergo step (iii), while the 5-phenyl analog (CAS 21743-68-0) lacks the benzyl ether handle and cannot undergo steps (i)–(ii) . This orthogonal diversification capacity is valuable for generating focused libraries of tetrazole-containing compounds for high-throughput screening.

Reference Standard for N2-Regioisomer Characterization in Tetrazole Analytical Chemistry

In tetrazole chemistry, the distinction between N1- and N2-alkylated regioisomers is analytically non-trivial and requires authenticated reference materials for unambiguous assignment by ¹H/¹³C NMR, IR, or X-ray crystallography. This compound, with its well-defined N2-regiochemistry (confirmed by IUPAC name, InChI Key RBOVUUFALDIUJI-UHFFFAOYSA-N, and the crystallographically established preference for N2-alkylation in 5-aryltetrazoles under the synthetic conditions described in the patent literature [1]), can serve as a regioisomeric reference standard. Its MDL number (MFCD06809615) and commercial availability at 98% purity with batch-specific CoA support its use as an analytical benchmark for distinguishing N2- from N1-substituted tetrazole-acetic acids in reaction product mixtures .

Quote Request

Request a Quote for 2-(5-(4-(Benzyloxy)phenyl)-2H-tetrazol-2-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.